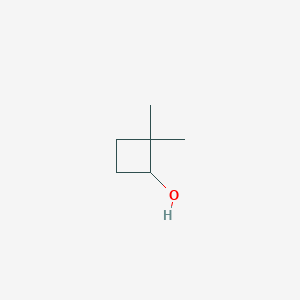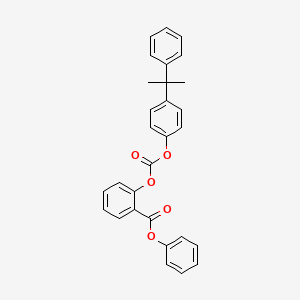
3-ブロモ-5-フルオロ-N,N-ジメチルアニリン
概要
説明
3-Bromo-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively.
科学的研究の応用
3-Bromo-5-fluoro-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of materials with specific electronic or optical properties
作用機序
Target of Action
It is involved in fluorination reactions, suggesting that it may interact with various enzymes or receptors involved in these processes .
Mode of Action
3-Bromo-5-fluoro-N,N-dimethylaniline is involved in fluorination using metal fluoride in the presence of a specific palladium (Pd) precatalyst . This suggests that the compound may interact with its targets by donating or accepting a fluoride ion, leading to changes in the target’s structure or function.
Result of Action
Its involvement in fluorination reactions suggests it may lead to the formation of 3-fluoro-N,N-dimethylaniline
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromo-5-fluoro-N,N-dimethylaniline. For instance, it is noted to be light-sensitive , indicating that exposure to light could affect its stability or activity. It is also incompatible with strong oxidizing agents and strong acids , suggesting that the chemical environment can significantly impact its function.
生化学分析
Biochemical Properties
3-Bromo-5-fluoro-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of fluorination processes. It is involved in fluorination using metal fluoride in the presence of specific catalysts, such as 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos)-based Pd precatalyst . This compound interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. The nature of these interactions often involves the formation of intermediate complexes that enhance the reactivity of the fluorinating agents.
Cellular Effects
The effects of 3-Bromo-5-fluoro-N,N-dimethylaniline on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to alterations in metabolic flux, affecting the overall metabolic state of the cell . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-N,N-dimethylaniline exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s bromine and fluorine substituents play a crucial role in these interactions, as they can form hydrogen bonds or other non-covalent interactions with the active sites of enzymes . These interactions can lead to changes in enzyme activity, ultimately affecting the biochemical pathways in which these enzymes are involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-fluoro-N,N-dimethylaniline can change over time due to its stability and degradation properties. The compound is light-sensitive and should be stored in a cool place to maintain its stability . Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-N,N-dimethylaniline in animal models are dose-dependent. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biochemical or physiological changes are observed . At high doses, the compound can cause toxicity, affecting various organs and systems in the animal models.
Metabolic Pathways
3-Bromo-5-fluoro-N,N-dimethylaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of various metabolites, which may have different biological activities and effects on cellular function.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-fluoro-N,N-dimethylaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-N,N-dimethylaniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules in the correct cellular context . The compound’s distribution within the cell can affect its overall efficacy and impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes the bromination and fluorination of N,N-dimethylaniline. The reaction conditions often involve the use of bromine and a fluorinating agent such as a metal fluoride in the presence of a palladium-based catalyst .
Industrial Production Methods
Industrial production of 3-bromo-5-fluoro-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-Bromo-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the aromatic ring .
類似化合物との比較
Similar Compounds
3-Bromo-N,N-dimethylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluoro-N,N-dimethylaniline: Lacks the bromine atom, leading to different chemical properties and reactivity.
Uniqueness
The combination of these substituents can enhance the compound’s reactivity in certain reactions and make it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
3-bromo-5-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQIIUYYHRXJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

amine](/img/structure/B1457137.png)



![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)


![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)


![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
